molecular formula C22H26FN3O2 B2414170 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 953249-45-1

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2414170
CAS No.: 953249-45-1
M. Wt: 383.467
InChI Key: MDSOKXFZCRIWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic organic compound featuring a 1-benzylpiperidine scaffold linked to a 3-fluoro-4-methylaniline group via an oxalamide bridge. The 1-benzylpiperidine moiety is a privileged structure in medicinal chemistry, extensively investigated for its affinity towards central nervous system (CNS) targets . Compounds based on this core have been studied as potent and selective ligands for sigma-1 receptors , and recent research explores their potential as multifunctional ligands for neurological disorders, particularly in the context of acetylcholinesterase (AChE) inhibition . The oxalamide linker is a common functional group in drug discovery that can contribute to hydrogen bonding and influence the compound's overall physicochemical properties. The 3-fluoro-4-methylphenyl moiety is an aromatic group that can enhance lipophilicity and affect binding interactions at target sites. This specific molecular architecture makes this compound a compound of interest for researchers in chemical biology and early-stage drug discovery, particularly for probing neurodegenerative pathways. It is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-16-7-8-19(13-20(16)23)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSOKXFZCRIWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors. Common methods include the reduction of pyridine derivatives or the cyclization of appropriate amines.

    Benzylation: The piperidine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Oxalamide Formation: The benzylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage. This step is typically carried out in an inert atmosphere using solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of specific signaling pathways related to cancer cell proliferation.
  • Neuropharmacological Effects : The benzylpiperidine structure is associated with interactions at dopamine and serotonin receptors, indicating potential applications in treating neurological disorders.

Medicinal Chemistry

The compound has been explored for its potential as a lead molecule in the development of new drugs targeting various diseases, particularly cancer and neurological disorders. Its ability to modulate receptor activity makes it a candidate for further optimization in drug design.

Structure-Activity Relationship Studies

Understanding how structural modifications impact biological activity is crucial in medicinal chemistry. Research involving this compound can provide insights into the design of more effective analogs.

In Silico Studies

Computational modeling and docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action and optimizing the pharmacological profile.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, paving the way for its application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to receptors in the central nervous system, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide
  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide

Uniqueness

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is unique due to the presence of the 3-fluoro-4-methylphenyl group, which imparts distinct chemical and biological properties. This fluorinated aromatic ring can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its non-fluorinated analogs.

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure

The compound can be represented by the molecular formula C20H24FN3O2C_{20}H_{24}FN_3O_2. The structure features a benzylpiperidine moiety and a fluoro-substituted phenyl group, contributing to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzylpiperidine Derivative : The reaction of benzylpiperidine with appropriate isocyanates or amines.
  • Oxalamide Formation : The resulting intermediate is reacted with 3-fluoro-4-methylphenyl isocyanate to yield the final product.

Receptor Affinity

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors, particularly sigma1 receptors. A study on related compounds demonstrated high selectivity for sigma1 receptors with Ki values in the nanomolar range (e.g., 3.90 nM for sigma1 and 240 nM for sigma2) . This suggests potential applications in neuropharmacology and cancer treatment.

The mechanism of action for this compound likely involves modulation of sigma receptor activity, which plays a role in various cellular processes including proliferation, apoptosis, and neurotransmitter release. It may alter receptor conformation or signaling pathways leading to therapeutic effects.

Case Study 1: Anticancer Activity

In a series of experiments, derivatives of oxalamides were tested for their anticancer properties. This compound showed promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cell lines . Further studies are warranted to explore its efficacy in vivo.

Case Study 2: Neuroprotective Effects

A related compound was evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that compounds with similar structures could enhance cell survival rates under stress conditions, suggesting potential applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Type Result Reference
Sigma1 Receptor AffinityKi = 3.90 nM
Sigma2 Receptor AffinityKi = 240 nM
Anticancer EfficacyInduced apoptosis in cancer cells
Neuroprotective EffectsEnhanced survival under oxidative stress

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Piperidine intermediate formation : Reacting 1-benzylpiperidin-4-ylmethanol with oxalyl chloride to form the oxalamide core .

Coupling reactions : Introducing the 3-fluoro-4-methylphenyl group via nucleophilic substitution or amidation .

  • Optimization includes temperature control (e.g., 0–25°C for amidation), solvent selection (e.g., dichloromethane or THF), and catalysts (e.g., TBTU for carboxyl activation) .
    • Characterization : Purity and yield are monitored via HPLC (>95% purity) and LC-MS (e.g., APCI+ for molecular ion confirmation) .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR identifies protons in the benzylpiperidine (δ 1.10–2.20 ppm for piperidine CH2 groups) and fluoro-methylphenyl (δ 7.41–7.82 ppm for aromatic protons) moieties .
  • 13C NMR confirms carbonyl groups (δ 165–170 ppm for oxalamide C=O) .
    • Mass Spectrometry : LC-MS (e.g., m/z 435.24 [M+H]+) validates molecular weight .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • In vitro assays :

  • Enzyme inhibition : HDAC or kinase inhibition assays using fluorogenic substrates (e.g., IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 <10 µM suggests anticancer potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar oxalamides?

  • Approach :

Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., fluoro vs. chloro on phenyl rings) using analogues from patent literature .

Molecular docking : Analyze binding modes with target proteins (e.g., HDACs or kinases) to explain variations in IC50 values .

  • Example : A 3-fluoro substituent may enhance hydrophobic interactions in enzyme pockets, while a methyl group improves metabolic stability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • LogP adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility without compromising membrane permeability .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) identify metabolic hotspots for structural modification .
    • Case study : Piperidine N-benzylation reduces first-pass metabolism, enhancing oral bioavailability in rodent models .

Q. How can reaction yields be improved during scale-up synthesis?

  • Process optimization :

  • Catalyst screening : Palladium-based catalysts for coupling reactions increase efficiency .
  • Purification : Flash chromatography (silica gel) or recrystallization (ethanol/water) enhances purity (>98%) .
    • Data-driven approach : Design of Experiments (DoE) models optimize temperature, solvent ratios, and reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.